molecular formula C18H20N2O3S2 B2989455 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(methylthio)phenyl)benzamide CAS No. 899952-84-2

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(methylthio)phenyl)benzamide

Cat. No.: B2989455
CAS No.: 899952-84-2
M. Wt: 376.49
InChI Key: OVYSDLNVBZWALU-UHFFFAOYSA-N
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Description

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(methylthio)phenyl)benzamide is a complex organic compound that features a benzamide core with a thiazinan ring and a methylthio phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(methylthio)phenyl)benzamide typically involves multiple steps, starting with the preparation of the thiazinan ring The thiazinan ring can be synthesized through a cyclization reaction involving a suitable precursor The benzamide core is then introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC)

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(methylthio)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazinan ring can be oxidized to introduce additional functional groups.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The methylthio group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(methylthio)phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(methylthio)phenyl)benzamide involves its interaction with specific molecular targets. The thiazinan ring and benzamide core may interact with enzymes or receptors, modulating their activity. The methylthio group can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid
  • 4-(1,1-dioxido-1,2-thiazinan-2-yl)-2-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}phenyl methyl ether
  • 3-(1,1-dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid

Uniqueness

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(methylthio)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-(2-methylsulfanylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c1-24-17-7-3-2-6-16(17)19-18(21)14-8-10-15(11-9-14)20-12-4-5-13-25(20,22)23/h2-3,6-11H,4-5,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYSDLNVBZWALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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